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Executive Summary

KER-047 is an investigational, orally bioavailable small molecule designed to selectively inhibit
Activin Receptor-Like Kinase 2 (ALK2), a key regulator of the iron-regulatory hormone hepcidin.
By targeting the ALK2 signaling pathway, KER-047 aims to address diseases characterized by
iron imbalance, such as iron-deficiency anemia (IDA) and iron-refractory iron-deficiency anemia
(IRIDA). This document provides a comprehensive technical overview of KER-047, its
mechanism of action, and the underlying ALK2 signaling pathway, supported by preclinical and
clinical data. Detailed experimental protocols and quantitative data are presented to facilitate a
deeper understanding and inform further research and development in this area.

Introduction to the ALK2 Signaling Pathway and
Iron Homeostasis

Iron is an essential element for numerous physiological processes, including oxygen transport,
DNA synthesis, and cellular respiration. The systemic regulation of iron is tightly controlled by
the liver-produced peptide hormone, hepcidin. Elevated hepcidin levels lead to the degradation
of the iron exporter ferroportin, resulting in decreased iron absorption from the gut and
sequestration of iron within the reticuloendothelial system. This can lead to functional iron
deficiency, where iron stores are adequate but unavailable for erythropoiesis, ultimately
causing anemia.[1]
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The Bone Morphogenetic Protein (BMP) signaling pathway plays a crucial role in the regulation
of hepcidin expression. Specifically, the binding of BMP ligands, such as BMP6, to the BMP
type 1l receptor (BMPRII) and the type | receptor, ALK2, initiates a signaling cascade. This
leads to the phosphorylation of downstream SMAD proteins (SMAD1/5/8), which then
translocate to the nucleus and induce hepcidin gene (HAMP) transcription.[2]

Dysregulation of the ALK2 signaling pathway is implicated in several disorders. Gain-of-
function mutations in the ACVR1 gene, which encodes ALK2, are the cause of fibrodysplasia
ossificans progressiva (FOP), a rare genetic disorder characterized by abnormal bone
formation. In the context of iron metabolism, excessive ALK2 signaling leads to inappropriately
high levels of hepcidin, a central driver of anemias of inflammation and genetic iron disorders
like IRIDA.[3]

IRIDA is a rare autosomal recessive disorder caused by mutations in the TMPRSS6 gene,
which encodes the transmembrane serine protease Matriptase-2 (MT-2). MT-2 normally
functions to suppress hepcidin production by cleaving the BMP co-receptor hemojuvelin (HJV),
thereby downregulating ALK2 signaling. In the absence of functional MT-2, ALK2 signaling is
unchecked, leading to persistently high hepcidin levels, restricted iron availability, and a
microcytic, hypochromic anemia that is refractory to oral iron therapy.[4]

KER-047: A Selective ALK2 Inhibitor

KER-047 is a potent and selective small molecule inhibitor of ALK2. By binding to the kinase
domain of ALK2, KER-047 blocks the phosphorylation of downstream SMAD proteins, thereby
inhibiting the BMP signaling pathway and reducing hepcidin expression. This mechanism of
action is expected to increase the availability of circulating iron for vital biological processes,
including the production of red blood cells.[5]

Chemical Structure and Properties:
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Property Value

7-fluoro-6-methoxy-4-[6-[4-(4-methylpiperazin-1-

IUPAC Name yl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-
yllquinoline

Molecular Formula C26H30FN70O

Molecular Weight 475.6 g/mol

CAS Number 2248154-85-8

Table 1: Chemical Properties of KER-047.[6]

Preclinical Evidence

In Vivo Model of Iron-Refractory Iron Deficiency Anemia
(IRIDA)

To investigate the in vivo efficacy of ALK2 inhibition, a mouse model of IRIDA was developed
using siRNA to knock down the expression of Tmprss6. This model recapitulates the key
features of human IRIDA, including elevated hepcidin, low serum iron, and anemia.

In a study presented at the 62nd American Society of Hematology (ASH) Annual Meeting in
2020, the effects of a small molecule ALK2 inhibitor, KTI-2338 (a close analog of KER-047),
and a neutralizing ALK2 monoclonal antibody (KTI-A2.0MAb) were evaluated in this IRIDA
mouse model.

Key Findings:

o Treatment with either the small molecule ALK2 inhibitor or the neutralizing antibody resulted
in a significant decrease in serum hepcidin levels.

o Concurrently, a marked increase in serum iron levels was observed in the treated groups
compared to vehicle-treated controls.

e The restoration of iron homeostasis led to a rescue of the anemic phenotype, with significant
increases in hemoglobin, hematocrit, and red blood cell counts.
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These preclinical data provided a strong rationale for the clinical development of KER-047 for
the treatment of anemias driven by high hepcidin levels.

Experimental Protocols: Tmprss6 siRNA Mouse Model
of IRIDA

Objective: To evaluate the efficacy of ALK2 inhibition in a mouse model of IRIDA.
Animal Model: C57BL/6 mice.
Induction of IRIDA Phenotype:

» Mice were administered a lipid nanoparticle-formulated siRNA targeting Tmprss6 (or a
control siRNA) via intravenous injection. The typical dosage is around 0.75 mg/kg.

e The development of anemia and elevated hepcidin was confirmed at approximately day 8
post-siRNA administration.

Treatment:

¢ Once the IRIDA phenotype was established, mice were treated with either a small molecule
ALK2 inhibitor (e.g., KTI-2338, administered orally daily) or a neutralizing ALK2 antibody
(e.g., KTI-A2.0MADb, administered intraperitoneally twice weekly).

» Avehicle control group was included for comparison.

¢ A second dose of siRNA was typically administered around day 10 to maintain the
knockdown of Tmprsse6.

e The treatment duration was approximately 10 days, with study termination around day 18
post-initial SIRNA administration.

Endpoints:

o Hematological parameters: Red blood cell count, hemoglobin, and hematocrit were
measured from whole blood samples.
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 lron metabolism markers: Serum iron and hepcidin levels were quantified from serum
samples.

Statistical Analysis:

o Data were typically analyzed using a two-way ANOVA to compare the effects of treatment
and siRNA.

Clinical Development of KER-047
Phase 1 Clinical Trial in Healthy Volunteers

A randomized, double-blind, placebo-controlled Phase 1 clinical trial was conducted to evaluate
the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple
ascending doses of KER-047 in healthy volunteers.[7]

Study Design:

o Part 1 (Single Ascending Dose - SAD): Participants received a single oral dose of KER-047
(capsule or liquid formulation) or placebo. Doses ranged from 1 mg to 450 mg.

o Part 2 (Multiple Ascending Dose - MAD): Participants received daily oral doses of KER-047
(liquid formulation) or placebo for up to 14 days. Dose cohorts included 50 mg, 100 mg, 200
mg, and 350 mg.[5]

Quantitative Pharmacodynamic Results:
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. Change in . Change in
Dose Cohort Change in . Change in
Transferrin . Serum
(MAD) Serum Iron . Serum Ferritin .
Saturation Hepcidin
Dose-related Dose-related
50 mg ) ) Decrease Decrease
increase increase
Robust and Robust and
100 mg sustained sustained Decrease Decrease
increase increase
Robust and Robust and
200 mg sustained sustained Decrease Decrease
increase increase
Robust and Robust and
350 mg sustained sustained Decrease Not Measured
increase increase

Table 2: Summary of Pharmacodynamic Effects of KER-047 in the Phase 1 MAD Study.[5]

Administration of KER-047 resulted in rapid, robust, and sustained dose-related increases in
serum iron and transferrin saturation. These changes were accompanied by decreases in
serum ferritin, consistent with the mobilization of iron from storage. A decrease in serum
hepcidin was also observed in the cohorts where it was measured.[5]

Safety and Tolerability: KER-047 was generally well-tolerated. The most common adverse
events were mild to moderate in severity. Dose-related and reversible lymphopenia was
observed, which is believed to be consistent with the mechanism of action of KER-047.[5]

Phase 2 Clinical Trial in Patients with IRIDA

An open-label, two-part Phase 2 clinical trial was initiated to evaluate the safety,
pharmacokinetics, and pharmacodynamics of KER-047 in patients with IRIDA.[8]

Study Design:

o Part 1 (Dose Escalation): Patients receive once-daily oral doses of KER-047 for 14 days,
followed by a 14-day washout period. The starting dose was 25 mg.[8]
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Preliminary Results (First Patient in 25 mg Cohort):

Treatment with KER-047 was well tolerated with no serious adverse events reported.[8]

o Adecrease in hepcidin and serum ferritin levels was observed during the 14-day treatment
period.[8]

o Serum ferritin levels returned to baseline during the washout period, suggesting a treatment-
associated effect.[8]

e Anincrease in reticulocyte hemoglobin was also noted, indicative of increased iron
incorporation into new red blood cells.[8]

These preliminary data from a single patient are suggestive of iron redistribution consistent with
the mechanism of action of KER-047.[8]

Visualizing the Core Mechanisms and Workflows
The ALK2 Signaling Pathway in Hepcidin Regulation
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Caption: ALK2 signaling pathway leading to hepcidin production.

Mechanism of Action of KER-047
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Caption: Mechanism of action of KER-047 in inhibiting the ALK2 pathway.

Experimental Workflow for Preclinical IRIDA Mouse
Model
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Caption: Workflow for the preclinical evaluation of ALK2 inhibitors.
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Conclusion

KER-047, a selective inhibitor of ALK2, represents a promising therapeutic approach for the
treatment of anemias characterized by elevated hepcidin and functional iron deficiency. By
targeting a key upstream regulator of iron homeostasis, KER-047 has demonstrated the
potential to restore iron balance in both preclinical models and early-stage clinical trials. The
robust, dose-dependent increases in serum iron and transferrin saturation, coupled with
decreases in ferritin and hepcidin, support the proposed mechanism of action. Further clinical
investigation in patient populations with iron-refractory iron-deficiency anemia and other related
disorders is warranted to fully elucidate the therapeutic potential of this novel agent. The
detailed data and protocols provided in this guide serve as a valuable resource for the scientific
community to advance the understanding and development of ALK2 inhibitors for
hematological and other disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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